molecular formula C11H6ClF4NO B1428851 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline CAS No. 1285085-60-0

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline

Cat. No.: B1428851
CAS No.: 1285085-60-0
M. Wt: 279.62 g/mol
InChI Key: LXJCXGJSGNMOIJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of Chlorine and Difluoromethoxy Groups: The chloro and difluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, difluoromethyl ether, and difluoromethyl iodide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile: Contains a carbonitrile group at the 3-position.

    4-Chloro-6-(difluoromethoxy)quinoline-3-carboxylate: Contains a carboxylate group at the 3-position.

Uniqueness

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4NO/c12-7-4-9(10(13)14)17-8-2-1-5(3-6(7)8)18-11(15)16/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCXGJSGNMOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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